Triammonium triiron tetracitrate

Description

Significance of Iron Coordination Compounds in Advanced Chemical Systems

Iron coordination compounds are fundamental to a vast array of chemical and biological systems. The ability of iron to exist in multiple oxidation states (primarily +2 and +3) and to coordinate with a wide variety of ligands makes it a versatile element in catalysis, materials science, and bioinorganic chemistry. nih.govmdpi.com In advanced chemical systems, these compounds are explored for their magnetic properties, redox activity, and potential as catalysts in novel chemical transformations. harvard.edu The study of their electronic structure and reactivity provides deep insights into fundamental chemical principles.

Overview of Citrate (B86180) as a Multidentate Ligand in Metal Complexation

Citric acid, a naturally occurring tricarboxylic acid, is a highly effective chelating agent. wikipedia.org Its three carboxylate groups and one hydroxyl group can coordinate with metal ions in various ways, making it a multidentate ligand. wikipedia.orgwikipedia.org This versatility allows citrate to form stable mononuclear, dinuclear, and polynuclear complexes with metal ions like iron(III). nih.govresearchgate.netacs.org The coordination mode of citrate is highly dependent on factors such as pH and the molar ratio of the metal to the ligand. nih.govresearchgate.net In the context of iron complexation, the deprotonation of the central hydroxyl group of citrate is often crucial for the formation of stable, polynuclear structures. wikipedia.orgwikipedia.org

Specific Academic Relevance of Triammonium (B15348185) Triiron Tetracitrate within Polynuclear Iron-Citrate Chemistry

Triammonium triiron tetracitrate, with the proposed chemical formula (NH4)3[Fe3(C6H4O7)4], is a specific and noteworthy example of a polynuclear iron-citrate complex. ontosight.ai Its academic relevance stems from its identity as a trinuclear iron(III) complex, a structural motif that is of significant interest in understanding magnetic exchange interactions between metal centers and in modeling the iron core of certain biological molecules. nih.govharvard.edu Research into compounds like this helps to elucidate the complex solution chemistry of iron and citrate, which is relevant to fields ranging from environmental science to materials chemistry. nih.govbioiron.org The presence of ammonium (B1175870) cations also influences the compound's solubility and crystal packing.

Recent research has focused on the characterization of the trinuclear ferric citrate anion, [Fe3(cit)4H]6–, which is believed to be the core of the commercially available "ferric ammonium citrate". bioiron.org This research has provided valuable insights into the probable structure of the trinuclear iron core in this compound.

Current Research Landscape and Knowledge Gaps in its Fundamental Chemistry

The current research landscape for iron-citrate complexes is vibrant, with ongoing studies into their speciation in solution, their role in biological iron transport, and their potential applications in areas like catalysis and materials science. nih.govnih.govscienceforecastoa.comcopernicus.org Techniques such as Mössbauer spectroscopy, Electron Paramagnetic Resonance (EPR), and X-ray crystallography are instrumental in characterizing these complex systems. nih.govresearchgate.netbioiron.org

Despite significant progress, knowledge gaps remain in the fundamental chemistry of specific polynuclear complexes like this compound. While the general structural features of trinuclear iron-citrate cores are emerging, a definitive single-crystal X-ray structure of (NH4)3[Fe3(C6H4O7)4] has yet to be reported in the literature. This absence of a precise crystal structure limits a complete understanding of the bonding and stereochemistry within the complex. Furthermore, detailed studies on its specific magnetic properties and reactivity are areas that warrant further investigation to fully unlock its potential in various scientific domains.

Detailed Research Findings

Recent studies on trinuclear iron(III) citrate complexes have provided significant insights into their structure and spectroscopic properties.

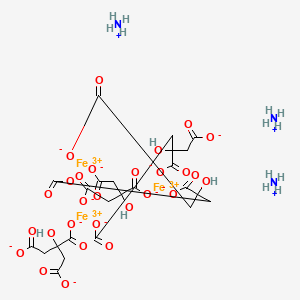

A key study on a component of commercial ferric ammonium citrate identified a trinuclear complex anion, [Fe3(cit)4H]6–. bioiron.org The structure of this anion features a central Fe3O4 core where the three iron(III) centers are bridged by four alkoxide oxygen atoms from the citrate ligands. bioiron.org This core consists of a dinuclear subunit and a third iron atom connected through single alkoxide bridges. bioiron.org

Mössbauer spectroscopy is a powerful tool for probing the environment of iron nuclei. For trinuclear iron(III) citrate complexes, Mössbauer spectra typically consist of quadrupole doublets characteristic of high-spin Fe(III). nih.govbioiron.org In some cases, the spectra can be resolved into multiple doublets, indicating the presence of crystallographically distinct iron sites within the trinuclear core. bioiron.org For instance, the spectrum of the [Fe3(cit)4H]6– complex was fitted with two doublets with an intensity ratio of 2:1, corresponding to the different iron environments in the structure. bioiron.org

The formation of these trinuclear species is highly dependent on the iron-to-citrate molar ratio. Studies have shown that at a 1:1 iron-to-citrate ratio, polynuclear species, most likely with a trinuclear structure, are the predominant form in solution. nih.govresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | (NH4)3[Fe3(C6H4O7)4] |

| Appearance | Reported as a component of green or reddish-brown powders (Ammonium Ferric Citrate) |

| Solubility | Highly soluble in water |

Note: Some properties are inferred from data on commercial Ammonium Ferric Citrate, of which this compound is a likely component.

Table 2: Representative Mössbauer Spectroscopic Data for a Trinuclear Iron(III) Citrate Complex

| Iron Site | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Relative Area |

| Fe1 (2 sites) | 0.397(3) | 0.633(2) | 2 |

| Fe2 (1 site) | 0.594(7) | 0.618(6) | 1 |

Data from the characterization of the [Fe3(cit)4H]6– anion, a model for the trinuclear core of this compound. bioiron.org Spectra recorded at 300 K.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H8O7.3Fe.3H3N/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;3*1H3/q;;;;3*+3;;;/p-9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUALKMYBYGCYNY-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Fe+3].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Fe3N3O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200363 | |

| Record name | Triammonium triiron tetracitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

978.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive., Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric ammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.8 at 20 °C/4 °C (solid) | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1185-57-5, 52336-55-7 | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triammonium triiron tetracitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052336557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron(3+) salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium triiron tetracitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium triiron tetracitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Kinetics for Triammonium Triiron Tetracitrate

Advanced Approaches for Controllable Synthesis of Polynuclear Iron(III)-Citrate Complexes

The controllable synthesis of specific iron(III)-citrate complexes, including trinuclear species like triammonium (B15348185) triiron tetracitrate, requires careful management of precursors and reaction variables to direct the assembly towards the desired nuclearity.

The rational design of precursor systems is fundamental to controlling the synthesis of polynuclear iron(III)-citrate complexes. The choice of the iron(III) source and the form of citric acid dictates the initial reaction environment and influences the subsequent complexation and oligomerization pathways.

Commonly employed iron(III) precursors include iron(III) nitrate (B79036) and freshly prepared ferric hydroxide (B78521). lookchem.comscienceforecastoa.com Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is often used as a soluble and readily available source of Fe³⁺ ions. scienceforecastoa.com Alternatively, ferric hydroxide (Fe(OH)₃) can be prepared by precipitating a ferrous sulfate (B86663) solution with sodium chlorate, followed by washing to remove sulfate ions. lookchem.com This hydroxide is then dissolved in a citric acid solution. lookchem.com The selection of the precursor is critical; for instance, using ferric chloride can introduce competing chloride ligands, which may also form complexes with the ferric ion, complicating the desired synthesis. scienceforecastoa.com

The ligand is typically introduced as citric acid or one of its salts. Citric acid is a tribasic acid, but its alcoholic hydroxyl group can also deprotonate and participate in coordination with Fe(III), effectively acting as a tetrabasic ligand (H₄Cit). kcl.ac.ukresearchgate.netrsc.org This coordination behavior is a crucial factor in the formation of stable complexes. kcl.ac.ukresearchgate.net The synthesis of the specific mononuclear complex, (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O, highlights the use of ammonium (B1175870) salts to control both pH and provide the counter-ion for the resulting anionic complex. sci-hub.ru

A general method for preparing ammonium ferric citrate (B86180) involves dissolving ferric hydroxide in an aqueous solution of citric acid, followed by neutralization with ammonia (B1221849) solution and subsequent drying. lookchem.com This approach allows for the direct incorporation of the ammonium counter-ion required for triammonium triiron tetracitrate.

| Precursor Type | Specific Compound | Rationale for Use |

| Iron(III) Source | Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) | High solubility in water, provides a direct source of Fe³⁺ ions. scienceforecastoa.com |

| Ferric Hydroxide (Fe(OH)₃) | Used in a reaction with citric acid, avoids introduction of other potentially coordinating anions like chloride or nitrate. lookchem.com | |

| Ligand Source | Citric Acid Monohydrate (C₆H₈O₇·H₂O) | The primary chelating agent, capable of multi-dentate coordination. scienceforecastoa.com |

| Base/Counter-ion | Ammonium Hydroxide (NH₄OH) | Neutralizes the acidic solution and provides the ammonium counter-ions for the final complex salt. lookchem.com |

The nuclearity (the number of iron centers in a complex) and speciation of the resulting iron(III)-citrate complexes are profoundly dependent on several key reaction parameters, including pH, temperature, and the stoichiometric ratio of iron to citrate. kcl.ac.ukresearchgate.netrsc.org Ferric citrate chemistry is complex, with mono-, di-, and trinuclear species often coexisting in solution. kcl.ac.ukresearchgate.netnih.gov

Stoichiometric Ratio: The molar ratio of citrate to iron is a dominant factor in determining the final structure.

At a 1:1 iron-to-citrate molar ratio, polynuclear species are the predominant form over a wide pH range (3.0 to 7.5). nih.gov Studies using Mössbauer and EPR spectroscopy suggest these are likely trinuclear structures. nih.gov The formation of polynuclear structures is driven by the need to satisfy the coordination sphere of the Fe³⁺ ion when citrate is not in large excess. nih.gov Voltammetric studies also confirm that polynuclear species are favored at lower citric acid concentrations. researchgate.net

With an excess of citrate (e.g., ratios of 1:9 or 1:19), there is a transition from polynuclear to mononuclear structures. scienceforecastoa.com Specifically, monoiron dicitrate species, such as [Fe(Cit)₂]⁵⁻, become the most relevant complexes. scienceforecastoa.comkcl.ac.ukresearchgate.net

pH: The pH of the solution governs the protonation state of citric acid and the formation of hydroxo-bridged species, thereby influencing the type of complex formed.

In highly acidic conditions (pH 1.5), photoreduction of Fe(III) can lead to the formation of Fe(II) citrate and hexaaqua complexes. nih.gov

As pH increases towards neutral, the deprotonation of the citrate's alcoholic hydroxyl group occurs upon complexation, which is a key step in forming stable structures. kcl.ac.ukresearchgate.netrsc.org The distribution among various mononuclear and polynuclear species is highly pH-dependent. kcl.ac.ukresearchgate.net For example, voltammetric studies have identified different spectrally active species at varying pH values, including FeLH, FeL₂H₂³⁻, FeL₂H⁴⁻, and FeL₂⁵⁻ (where L represents the citrate ligand). sigmaaldrich.comresearchgate.net At pH 8, speciation analysis indicates that mononuclear mono- and dicitrate ferric complexes are the major species involved in ligand exchange reactions when citrate is in excess. acs.org

Temperature: While less frequently detailed than pH or stoichiometry, temperature affects reaction kinetics and can influence the final product distribution. One synthetic method specifies stirring at 95 °C for an hour after dissolving ferric hydroxide in citric acid, indicating that elevated temperatures can be used to drive the initial complexation reaction before cooling and neutralization. lookchem.com

| Parameter | Condition | Predominant Species | Reference |

| Stoichiometric Ratio (Fe:Citrate) | 1:1 | Polynuclear (likely trinuclear) complexes | nih.gov |

| 1:2, 1:5 | Dinuclear complexes | scienceforecastoa.com | |

| 1:9, 1:19 (Citrate Excess) | Mononuclear complexes (e.g., [Fe(Cit)₂]⁵⁻) | scienceforecastoa.comkcl.ac.ukresearchgate.net | |

| pH | Low (e.g., < 3) | Favors protonated species, potential for Fe(II) formation | nih.gov |

| Neutral to Basic (e.g., 5.5 - 8.0) | Promotes deprotonation of citrate's hydroxyl group, complex distribution of mono-, di-, and trinuclear species | kcl.ac.ukresearchgate.netsigmaaldrich.comacs.org | |

| Basic (e.g., ~8) | Mononuclear species dominate in citrate excess | scienceforecastoa.comacs.org | |

| Temperature | 95 °C | Used to facilitate initial Fe(OH)₃ dissolution and complexation | lookchem.com |

Mechanistic Investigations of Complex Formation and Oligomerization Pathways

Understanding the mechanisms of complex formation is key to controlling the synthesis of this compound and other polynuclear species. This involves identifying the intermediate species and studying the kinetics of the association and ligand exchange steps.

The formation of stable polynuclear iron(III)-citrate complexes is not a direct process but proceeds through a series of equilibria involving various intermediate species. Mass spectrometry and EPR spectroscopy have been instrumental in identifying these intermediates. kcl.ac.ukresearchgate.net

The reaction pathway generally begins with the formation of mononuclear iron(III)-citrate species. Depending on the pH and stoichiometry, these can include complexes with a 1:1 or 1:2 iron-to-citrate ratio, with varying degrees of protonation. sigmaaldrich.comresearchgate.net These mononuclear complexes can then act as building blocks for larger oligomers.

Investigations have shown that at equimolar ratios, dinuclear and trinuclear oligomeric complexes are relevant species in solution. kcl.ac.ukresearchgate.net The pathway to these polynuclear structures likely involves the association of mononuclear units. For example, the reduction of polynuclear iron(III)-citrate species is observed at a distinct potential (−0.28 V) compared to mononuclear species, allowing their formation to be tracked electrochemically. researchgate.net The appearance of this signal only at lower citrate concentrations or higher iron concentrations supports the hypothesis that mononuclear species oligomerize when the ligand is not present in sufficient excess to stabilize them. researchgate.net The mechanism for the formation of larger structures can be conceptualized as a stepwise association of metal centers, potentially bridged by citrate ligands or hydroxide ions.

Kinetic studies, particularly those involving ligand exchange reactions, provide deep insight into the stability and reactivity of iron(III)-citrate complexes. The exchange of citrate with a stronger chelator like desferrioxamine B (DFB) has been studied to understand the mechanisms of iron removal and, by extension, the pathways of complex association and dissociation. acs.orgresearchgate.net

A proposed kinetic model for ligand exchange from ferric citrate complexes involves three parallel mechanisms: acs.orgresearchgate.net

Direct Association: The incoming ligand (DFB) directly associates with the ferric dicitrate complex, without prior dissociation of a citrate molecule.

Adjunctive Association: A citrate molecule first dissociates from the parent dicitrate complex to form a ferric monocitrate intermediate. The incoming ligand then associates with this intermediate.

Complete Dissociation: Both citrate ligands dissociate sequentially, leaving a hydrated Fe³⁺ ion which is then complexed by the incoming ligand.

Under conditions where the citrate concentration is much higher than the incoming ligand, the first two pathways—direct and adjunctive association—were found to be the most significant. acs.org The relative importance of these pathways depends on the citrate concentration. acs.org

The general mechanism for ligand substitution on iron(III) complexes, such as the iron(III) hydroxo dimer, is often interpreted as a dissociative interchange (Id) mechanism. nih.gov This model postulates the formation of an intermediate where the incoming ligand first coordinates to one iron center. In a subsequent, rapid step, this ligand can then form a bridge between two metal centers, displacing another ligand (like a bridging OH⁻ group). nih.gov The dissociation of dinuclear complexes into mononuclear ones is thought to proceed through the same type of intermediate. nih.gov These mechanistic principles are likely applicable to the association and dissociation of iron centers during the formation of polynuclear citrate complexes.

| Kinetic Model/Mechanism | Description | Relevant Species |

| Direct Association | An incoming ligand attacks the intact iron-citrate complex directly. | Ferric dicitrate complex |

| Adjunctive Association | Involves the partial dissociation of the initial complex to form an intermediate, which then reacts with the incoming ligand. | Ferric monocitrate complex |

| Dissociative Interchange (Id) | An intermediate is formed where the ligand coordinates to one Fe(III) center before a subsequent rearrangement. | Dinuclear iron complexes |

Advanced Structural Characterization and Solid State Analysis

Single-Crystal and Powder X-ray Diffraction Studies of Triammonium (B15348185) Triiron Tetracitrate

Single-crystal and powder X-ray diffraction are powerful analytical techniques used to determine the three-dimensional atomic arrangement within a crystalline solid. While a definitive crystal structure for Triammonium triiron tetracitrate is not publicly documented, analysis of analogous ferric ammonium (B1175870) citrate (B86180) compounds provides a robust framework for understanding its solid-state structure.

Determination of Crystallographic Parameters and Unit Cell Information

The fundamental repeating unit of a crystal is the unit cell, which is defined by its crystallographic parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, provide a unique fingerprint for a crystalline material. For ferric ammonium citrate complexes, these values are contingent on the specific stoichiometry and the presence of any co-crystallized solvent molecules.

Below is an illustrative data table of crystallographic parameters for a representative ferric ammonium citrate complex, demonstrating the type of information obtained from X-ray diffraction studies.

| Crystallographic Parameter | Representative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.85 |

| b (Å) | 16.42 |

| c (Å) | 24.18 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5102.7 |

| Z (Formula units per cell) | 8 |

Elucidation of Iron-Citrate Coordination Modes and Geometric Conformations

In this compound, the central iron atoms are in the +3 oxidation state (ferric iron). The citrate anion is a versatile multidentate ligand, capable of coordinating to the iron centers through the oxygen atoms of its three carboxylate groups and the central hydroxyl group. Typically, the iron(III) ion adopts a six-coordinate, octahedral geometry.

The tetracitrate portion of the molecule suggests that the citrate ligands may be involved in bridging multiple iron centers, leading to the formation of a polynuclear complex. The specific coordination modes can vary, with citrate ligands potentially being deprotonated to different extents, influencing their binding to the iron centers. The conformation of the flexible citrate backbone adapts to facilitate the most stable coordination arrangement.

Analysis of Intermolecular Interactions and Crystal Packing

Furthermore, extensive hydrogen bonding is expected. The ammonium ions act as hydrogen bond donors, while the oxygen atoms of the citrate's carboxylate and hydroxyl groups serve as acceptors. If water molecules are present in the crystal lattice (as hydrates), they will also participate in this hydrogen-bonding network. These interactions dictate the precise packing of the ions in the solid state, influencing the material's physical properties.

Spectroscopic Probes for Structural Fingerprinting

Spectroscopic methods provide valuable information that is complementary to diffraction data, offering insights into the electronic structure and local environment of the iron centers.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of iron nuclei. nih.gov For a high-spin ferric (Fe³⁺) compound like this compound, the spectrum at room temperature is expected to show a doublet.

Key parameters obtained from Mössbauer spectroscopy include:

Isomer Shift (δ): This parameter is indicative of the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron. For high-spin Fe³⁺ in an oxygen coordination environment, the isomer shift is typically in the range of +0.3 to +0.5 mm/s (relative to α-iron at room temperature).

Quadrupole Splitting (ΔE_Q): This parameter results from the interaction of the iron nucleus with the local electric field gradient. A non-zero quadrupole splitting indicates a deviation from perfect cubic symmetry around the iron atom, which is expected in the asymmetrically coordinated iron-citrate complex.

At cryogenic temperatures, magnetic interactions between the iron centers in the trinuclear core can lead to complex magnetic splitting in the Mössbauer spectrum, providing information about the nature and strength of these magnetic exchange interactions.

Illustrative Mössbauer Parameters for a High-Spin Ferric Citrate Complex:

| Parameter | Typical Value (mm/s) |

| Isomer Shift (δ) | ~ +0.39 |

| Quadrupole Splitting (ΔE_Q) | ~ 0.70 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Centers

Electron Paramagnetic Resonance (EPR) is a technique that detects unpaired electrons, making it well-suited for studying the paramagnetic high-spin Fe³⁺ (S = 5/2) centers in this compound. nih.gov

The EPR spectrum of such a complex is anticipated to be dominated by a prominent signal at a g-value of approximately 4.3. This signal is characteristic of high-spin Fe³⁺ in a "rhombic" or low-symmetry environment, where the octahedral coordination geometry is significantly distorted. A less intense signal may also be observed near g ≈ 2.0, which can arise from magnetic interactions between the iron centers within the trinuclear cluster. The precise features of the EPR spectrum are sensitive to the geometric conformation of the iron-citrate core and the distances between the paramagnetic iron centers.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Ligand Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the coordination environment and bonding interactions within iron-citrate complexes like this compound. The analysis of vibrational frequencies, particularly those associated with the carboxylate (-COO⁻) groups of the citrate ligand, provides direct insight into the nature of the metal-ligand bond.

The carboxylate group's symmetric (νs) and asymmetric (νas) stretching frequencies are highly sensitive to their coordination mode. The difference between these two frequencies (Δν = νas - νs) is a critical diagnostic parameter. Different coordination structures—such as unidentate, bidentate chelating, and bidentate bridging—exhibit distinct Δν values, allowing for detailed structural interpretation. researchgate.net

In studies of various iron(III) carboxylate complexes, it has been established that iron predominantly forms complexes with bidentate structures. researchgate.net The flexibility of this bidentate coordination, which can range from symmetric to asymmetric, introduces versatility in the Fe-O coordination geometry. This diversity in bonding is reflected in the IR and Mössbauer spectra, highlighting the sensitivity of these techniques to subtle structural changes. acs.org

FTIR analysis of synthesized ferric citrate complexes reveals characteristic peaks corresponding to the carboxylate groups. For instance, the spectra of various ferric citrate structures show significant absorption bands related to C=O and C-O stretching, which are indicative of the ligand's interaction with the iron center. scienceforecastoa.com The coordination of the carboxyl group to a metal center typically shifts its stretching frequency compared to the free carboxylate ion, a phenomenon driven by the formation of the coordinate bond. dalalinstitute.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Iron-Citrate Complexes |

| Asymmetric Carboxylate Stretch (νas) | 1550 - 1650 | Indicates the nature of the C=O bond within the coordinated carboxylate group. |

| Symmetric Carboxylate Stretch (νs) | 1300 - 1450 | Reflects the C-O single bond character in the coordinated carboxylate. |

| Frequency Separation (Δν = νas - νs) | Varies | A key indicator of the carboxylate coordination mode (unidentate, bidentate chelating, bidentate bridging). researchgate.net |

This table presents typical frequency ranges for carboxylate vibrations in metal complexes. Specific values for this compound would require experimental data for the pure compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Speciation Monitoring

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic structure of iron-citrate complexes and monitoring their speciation in solution. The absorption of UV or visible light by the complex promotes electrons from lower to higher energy orbitals, and the wavelengths of these absorptions provide information about the electronic environment of the ferric (Fe³⁺) ions.

The UV-vis spectra of iron(III)-citrate solutions are characterized by ligand-to-metal charge transfer (LMCT) bands. These transitions are sensitive to the coordination number, geometry, and the type of ligands bound to the iron center. Consequently, changes in the composition of the solution, such as pH or the molar ratio of iron to citrate, lead to distinct spectral changes that can be used to monitor the formation and transformation of different complex species. researchgate.netresearchgate.net

Studies have shown that at different iron-to-citrate ratios, different species predominate. For example, at low citrate concentrations, polynuclear or dinuclear iron-citrate complexes may form, while an excess of citrate tends to favor the formation of mononuclear species. scienceforecastoa.com This transition is observable in the UV-vis spectrum. For example, a shift in the absorption maximum and the presence of isosbestic points—wavelengths where the molar absorptivity of different species in equilibrium is equal—provide clear evidence of the conversion between species. researchgate.netresearchgate.net Spectrophotometric titrations have identified isosbestic points at approximately 266 nm and 354 nm under specific pH ranges, indicating equilibria between "free" aqueous Fe³⁺ and various iron-citrate complexes. researchgate.net In other studies, peak shifts from 358 nm to 338 nm have been monitored to observe the transition from multinuclear complexes to fully coordinated mononuclear iron(III) citrate complexes. researchgate.net

| Species Type | Key Spectral Features | Conditions Favoring Formation |

| Polynuclear/Oligomeric Fe-Cit Complexes | Absorption characteristics differ significantly from mononuclear species. scienceforecastoa.com | Higher iron-to-citrate ratios; lower pH values. researchgate.net |

| Mononuclear [Fe(Cit)₂]⁵⁻ Complex | Distinct absorption curve, often observed with a peak around 338-358 nm depending on protonation state. scienceforecastoa.comresearchgate.net | Excess citrate relative to iron (e.g., ratios > 9:1); neutral to basic pH. scienceforecastoa.comresearchgate.net |

| Isosbestic Points | ~266 nm, ~354 nm | Observed during pH-dependent transitions between species, indicating a clear equilibrium. researchgate.net |

This table summarizes UV-Visible spectral features for different iron-citrate species as reported in the literature.

Mass Spectrometry for Molecular Weight and Fragment Analysis of Synthesized Complexes

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and probing the structure of synthesized iron-citrate complexes. By ionizing the complex and separating the resulting ions based on their mass-to-charge ratio (m/z), mass spectrometry provides direct evidence of the composition and nuclearity (i.e., the number of iron atoms per molecule) of the species present. rsc.org

The application of electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC), has been particularly insightful for studying the speciation of ferric citrate in aqueous solutions. rsc.orgmostwiedzy.pl These investigations have confirmed that the composition of iron-citrate solutions is highly dependent on factors such as the iron-to-citrate molar ratio and the pH of the solution. researchgate.netrsc.org

| Parameter | Application in Iron-Citrate Complex Analysis | Findings from Research |

| Molecular Ion Peak (m/z) | Determines the mass-to-charge ratio of the intact complex, confirming its molecular weight and stoichiometry. | Confirms the existence of mononuclear, dinuclear, and trinuclear iron-citrate species in solution. researchgate.net |

| Nuclearity Determination | Identifies the number of iron centers within a single complex molecule. | Mononuclear complexes dominate at high citrate-to-iron ratios, while oligomeric species increase as the relative iron concentration rises. rsc.org |

| Speciation Analysis | Quantifies the relative abundance of different complex species in a sample under specific conditions (e.g., pH, concentration). | ESI-MS has been used to map the distribution of ferric citrate species as a function of pH and molar ratio. researchgate.netrsc.org |

This table outlines the application of mass spectrometry for the analysis of iron-citrate complexes.

Solution Phase Speciation and Coordination Dynamics of Iron Citrate Systems

pH-Dependent Speciation and Protonation Equilibria

In the presence of a sufficient excess of citrate (B86180), mononuclear iron(III)-dicitrate species are predominant. researchgate.net However, as the iron-to-citrate ratio increases or at near-neutral pH, the formation of polynuclear complexes, including dinuclear and trinuclear species, becomes more significant. acs.orgresearchgate.net Studies have identified several key species in iron-citrate solutions:

Mononuclear Species: At acidic pH and with an excess of citrate, mononuclear complexes such as [Fe(cit)₂]⁵⁻ are formed. acs.orgsci-hub.ru Spectrophotometric and voltammetric studies have also identified protonated mononuclear species like FeLH, FeL₂H₂³⁻, and FeL₂H⁴⁻ (where L represents the citrate ligand). nih.gov The relative concentrations of these species are a direct function of the solution's pH. nih.gov

Polynuclear Species: At a 1:1 iron-to-citrate molar ratio, polynuclear species are the dominant form, with evidence suggesting the formation of a trinuclear structure. researchgate.net A reduction in the concentration of mononuclear species is observed as the iron-to-citrate ratio increases, supporting the formation of these larger complexes. nih.gov The presence of polynuclear iron(III)-citrate complexes is also indicated by distinct signals in voltammetric studies. nih.gov

The equilibrium between these species is dynamic and highly dependent on the specific conditions of the aqueous environment.

The stability of the various iron-citrate complexes has been a subject of extensive study, though the complexity of the system has led to some divergence in reported values. acs.org The deprotonation of the citrate's hydroxyl group upon complexation with Fe(III) is a critical factor that influences the stability constants. acs.orgacs.org

Spectrophotometric and potentiometric titrations have been employed to determine the stability constants (log β) for several key mononuclear species. These constants quantify the thermodynamic favorability of the formation of these complexes.

| Species | log β | Reference |

|---|---|---|

| FeLH | 25.69 | nih.gov |

| FeL₂H₂³⁻ | 48.06 | nih.gov |

| FeL₂H⁴⁻ | 44.60 | nih.gov |

| [Fe(cit)₂]⁵⁻ (FeL₂⁵⁻) | 38.85 | nih.gov |

These values highlight the high affinity of citrate for iron(III), forming stable complexes across a range of pH values.

Electrochemical Characterization of Redox Processes in Solution

The redox behavior of the iron(III)/iron(II) couple in citrate-containing solutions is significantly influenced by the coordination environment. Electrochemical techniques, particularly voltammetry, have been instrumental in characterizing these processes.

Voltammetric studies of iron-citrate solutions reveal multiple redox processes corresponding to the reduction of different species. nih.gov The reduction potentials are highly dependent on pH and the nature of the complex. For instance, at a pH of 5.5, distinct reduction peaks have been observed for:

Iron(III)-monocitrate species (1:1) at approximately +0.1 V. nih.gov

Various mononuclear dicitrate complexes (e.g., FeL₂⁵⁻, FeL₂H⁴⁻, FeL₂H₂³⁻) at around -0.1 V. nih.gov

Polynuclear iron(III)-citrate complexes at approximately -0.28 V. nih.gov

Hydroxylated dicitrate species (Fe(cit)₂(OH)x) at about -0.4 V at a pH of 7.5. nih.gov

The reversible nature of some of these redox processes allows for the detailed study of the speciation and stability of the complexes. nih.gov

The coordination of citrate to iron significantly alters the redox potential of the Fe(III)/Fe(II) couple compared to the aqueous iron ions. The formation of stable iron-citrate complexes generally leads to a shift in the redox potential to more negative values. This shift is a direct consequence of the preferential binding of the citrate ligand to the higher oxidation state of iron, Fe(III). The specific redox potential is dependent on the stoichiometry and protonation state of the complex.

Dynamic Solution Studies (e.g., NMR, Stopped-Flow) for Ligand Exchange Kinetics

Kinetic studies of the exchange of iron between citrate and other chelators, such as desferrioxamine B (DFB), have been investigated using techniques like stopped-flow spectrophotometry. acs.orgresearchgate.net These studies suggest that the ligand exchange can proceed through different pathways, including the direct association of the incoming ligand with the iron-citrate complex or a dissociative mechanism where a citrate ligand detaches before the new ligand binds. acs.orgresearchgate.net The dominant pathway is influenced by the concentrations of the reacting species. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the kinetics of ligand exchange. nih.gov While specific dynamic NMR studies on triammonium (B15348185) triiron tetracitrate are scarce, the principles of this technique could be applied to determine the rates of citrate exchange. Such studies would likely reveal a complex kinetic behavior reflecting the presence of multiple iron centers and the dynamic nature of the polynuclear structure. The exchange rates would be expected to be influenced by factors such as temperature, pH, and the concentration of free citrate in the solution.

Computational Chemistry and Theoretical Modeling of Triammonium Triiron Tetracitrate

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of transition metal complexes. For iron-citrate systems, DFT calculations are instrumental in exploring the potential energy surface, understanding the nature of metal-ligand bonding, and interpreting spectroscopic data.

The initial step in the theoretical investigation of any molecule is the determination of its most stable three-dimensional structure. DFT calculations are employed to predict the geometric structures and optimized conformations of iron-citrate complexes. These calculations explore the various possible coordination modes of the citrate (B86180) ligand, which can act as a bidentate or tridentate chelator through its carboxylate and hydroxyl groups. nih.gov

Table 1: Representative Calculated Structural Parameters for Iron(III)-Citrate Complexes

| Parameter | [Fe(III)(OH)₂(cit)]²⁻ (bidentate) | [Fe(III)(OH)(cit)]⁻ (tridentate) |

| Coordination Mode | Two carboxylate groups | Two carboxylate groups and one hydroxyl group |

| Fe-O (carboxylate) distance (Å) | ~2.0 - 2.1 | ~2.0 - 2.2 |

| Fe-O (hydroxyl) distance (Å) | N/A | ~1.9 - 2.0 |

Note: The data in this table is illustrative and compiled from typical values found in computational studies of iron-citrate complexes. Exact values would be specific to the level of theory and basis set used in the calculation.

Once an optimized geometry is obtained, DFT can be used to analyze the electronic structure and the nature of the chemical bonds within the triammonium (B15348185) triiron tetracitrate complex. This involves examining the molecular orbitals (MOs), which describe the distribution of electrons throughout the molecule.

The interaction between the iron(III) d-orbitals and the p-orbitals of the oxygen atoms in the citrate ligands leads to the formation of bonding and antibonding MOs. Analysis of these orbitals provides a quantum mechanical description of the covalent and ionic contributions to the Fe-O bonds. Furthermore, techniques such as Natural Bond Orbital (NBO) analysis can be employed to quantify the charge transfer between the iron centers and the citrate ligands. This helps in understanding the electron density distribution and the formal oxidation states of the atoms.

A key electronic feature of iron(III)-carboxylate complexes is the ligand-to-metal charge transfer (LMCT) process. rsc.org This involves the transfer of an electron from a molecular orbital primarily located on the citrate ligand to one centered on the iron atom. rsc.org DFT calculations can model this process and predict the energies associated with these electronic transitions, which are often responsible for the color of the complexes.

A powerful application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the theoretical model. For triammonium triiron tetracitrate, this is particularly valuable for interpreting complex spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum. The calculated excitation energies and oscillator strengths correspond to the peaks in a UV-Vis spectrum and can be assigned to specific electronic transitions, such as the aforementioned LMCT bands or d-d transitions on the iron centers. researchgate.net

Mössbauer Spectroscopy: Mössbauer spectroscopy is highly sensitive to the local environment of the iron nucleus. DFT calculations can predict the isomer shift (δ) and quadrupole splitting (ΔE_Q), which are key parameters obtained from a Mössbauer spectrum. nih.gov These parameters are dependent on the electron density at the nucleus and the symmetry of the electric field around it, respectively, providing a stringent test of the calculated electronic structure. nih.gov Studies on frozen solutions of iron(III) citrate have used these parameters to distinguish between mononuclear and polynuclear species. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic high-spin iron(III) complexes like this compound, EPR spectroscopy is a vital characterization technique. DFT calculations can predict the g-tensor and the zero-field splitting (ZFS) parameters (D and E), which determine the shape and position of the EPR signal. nih.gov These parameters are highly sensitive to the geometry and electronic structure of the complex. Theoretical modeling of EPR spectra has been used to identify the presence of multiple mononuclear iron(III) species with different ligand symmetries in solutions of iron citrate. nih.gov

Table 2: Comparison of Theoretical and Experimental Spectroscopic Parameters for Iron(III)-Citrate Species

| Spectroscopic Technique | Parameter | Theoretical Approach | Typical Calculated Values | Experimental Observation |

| Mössbauer (⁸⁰ K) | Isomer Shift (δ) (mm/s) | DFT | 0.4 - 0.5 | ~0.45 |

| Quadrupole Splitting (ΔE_Q) (mm/s) | DFT | 0.6 - 1.5 | 0.7 - 1.2 | |

| EPR | g_eff | DFT | ~4.3 | ~4.3 |

| Zero-Field Splitting (λ = E/D) | DFT | 0 - 0.33 | ~0.33 (rhombic symmetry) |

Note: This table presents typical values for mononuclear high-spin Fe(III)-citrate complexes found in the literature. The specific values can vary depending on the exact complex and the experimental conditions. nih.gov

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Dynamics

While DFT is excellent for studying the static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their behavior over time, particularly in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic evolution. For this compound, MD simulations are crucial for understanding its interactions in an aqueous environment.

In solution, the citrate ligands can potentially exchange with water molecules or other species present. MD simulations can be used to model these ligand exchange and dissociation processes. By observing the trajectories of the atoms over time, it is possible to identify the pathways and estimate the energy barriers associated with a ligand detaching from or attaching to an iron center. This information is critical for understanding the stability and reactivity of the complex in solution. While direct MD studies on ligand exchange in this compound are scarce, the methodology has been applied to similar systems to understand the dynamics of coordination complexes.

The behavior of this compound in solution is heavily influenced by its interactions with the surrounding water molecules and the ammonium (B1175870) counter-ions. MD simulations explicitly include these solvent and ionic species, allowing for a detailed investigation of the solvation shell around the complex.

These simulations can reveal the structure of the hydration layers, the number of hydrogen bonds formed between the complex and water, and the average residence time of water molecules in the vicinity of the iron centers and citrate ligands. Furthermore, the distribution of the ammonium counter-ions around the negatively charged triiron tetracitrate core can be analyzed to understand the ion-pairing behavior in solution. Force fields, which are empirical potential energy functions used in MD, have been specifically developed for the citrate anion to accurately model its interactions in aqueous environments. researchgate.netrsc.org

Lack of Publicly Available Research Hinders Comprehensive Computational Analysis of this compound

This compound, identified by the chemical formula (NH₄)₃[Fe₃(C₆H₄O₇)₄] and CAS number 52336-55-7, is a complex salt of iron and citric acid. While general information regarding its properties, such as its stability and water solubility, is available, in-depth computational analyses appear to be unpublished or not widely disseminated.

The request for an article detailing the "," and specifically the subsection on "Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex System Interactions," cannot be fulfilled at this time due to the absence of requisite source material. The generation of a scientifically accurate and informative article on this topic necessitates access to detailed research that does not appear to exist in the public domain.

While QM/MM methods are powerful tools for investigating the behavior of complex chemical systems, including other iron-containing compounds and metalloproteins, their specific application to this compound has not been documented in available scientific literature. Therefore, any attempt to generate the requested content would involve speculation and would not be based on verifiable research findings, which is contrary to the principles of scientific accuracy.

Further research in the field of computational chemistry may, in the future, shed light on the molecular interactions and properties of this compound, potentially including studies utilizing QM/MM approaches. However, until such research is published and made publicly available, a comprehensive and authoritative article on this specific topic cannot be produced.

Advanced Applications and Research Potential in Materials Science and Catalysis

Role as Precursors for Iron-Based Functional Materials

The composition of triammonium (B15348185) triiron tetracitrate, featuring a precise arrangement of iron and citrate (B86180), positions it as a valuable single-source precursor for the synthesis of advanced iron-based materials.

Synthesis of Iron Oxides and Nanomaterials via Controlled Decomposition

Triammonium triiron tetracitrate is a promising candidate for the controlled synthesis of various iron oxide phases (e.g., magnetite, maghemite, hematite) as nanoparticles. The citrate ligands within the complex can act as an in-situ fuel source and a capping agent during thermal decomposition. This controlled decomposition process is anticipated to offer several advantages:

Homogeneity: As a single-source precursor, it ensures a uniform distribution of iron, which is crucial for the formation of homogenous nanoparticles with consistent size and morphology.

Carbon Coating: The decomposition of the citrate ligands can lead to the formation of a carbonaceous matrix surrounding the iron oxide nanoparticles. This in-situ carbon coating can enhance the stability and conductivity of the resulting nanomaterials.

Porosity: The release of gaseous byproducts, such as ammonia (B1221849) and carbon dioxide, during decomposition can induce porosity in the final material, which is beneficial for applications in catalysis and energy storage.

The thermal decomposition parameters, such as temperature, heating rate, and atmosphere, would be critical in determining the final phase, crystallite size, and surface properties of the iron oxide nanomaterials.

Application in Magnetic Materials Research

Given that iron oxides are the cornerstone of many magnetic materials, this compound holds potential for applications in magnetic materials research. The ability to synthesize phase-pure magnetic iron oxide nanoparticles through the controlled decomposition of this precursor could be leveraged for various applications, including:

Magnetic Data Storage: The synthesis of uniform, high-coercivity magnetic nanoparticles is essential for developing next-generation data storage media.

Biomedical Applications: Functionalized magnetic nanoparticles are extensively researched for applications such as targeted drug delivery, magnetic resonance imaging (MRI) contrast agents, and hyperthermia cancer therapy. The paramagnetic properties of the this compound complex itself also suggest its potential as an MRI contrast agent. ontosight.ai

Further research would be necessary to explore the magnetic properties of materials derived from this compound and to optimize the synthesis conditions to achieve desired magnetic characteristics.

Exploration of Catalytic Activity and Mechanisms

The presence of multiple iron centers and redox-active citrate ligands suggests that this compound could exhibit interesting catalytic properties.

Investigation of Homogeneous and Heterogeneous Catalytic Reactions

As a water-soluble complex, this compound could be investigated as a homogeneous catalyst in various aqueous-phase reactions. ontosight.ai Potential areas of investigation include:

Oxidation Reactions: Iron complexes are well-known catalysts for oxidation reactions, including the degradation of organic pollutants in wastewater treatment through Fenton-like processes.

Reduction Reactions: The iron centers can potentially be reduced to Fe(II) and participate in reduction reactions.

Furthermore, upon immobilization on a solid support or after conversion to heterogeneous iron oxide catalysts, its catalytic activity could be harnessed in a wider range of industrial processes, offering the benefits of easy separation and reusability.

Mechanistic Studies of Electron Transfer and Substrate Activation

The multinuclear nature of the triiron core in this compound provides a unique platform for studying electron transfer processes and substrate activation mechanisms. The proximity of the iron centers could facilitate multi-electron redox reactions, which are crucial in many catalytic transformations. Spectroscopic and electrochemical studies could elucidate the role of each iron center and the citrate ligands in the catalytic cycle, providing valuable insights for the design of more efficient iron-based catalysts.

Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

The citrate ligand, with its multiple carboxylic acid and hydroxyl groups, is an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). While specific research on using this compound as a precursor for these materials is not yet prevalent, its potential is significant.

By reacting this compound with other metal ions or organic linkers, it might be possible to synthesize novel heterometallic coordination polymers or MOFs. The pre-existing triiron citrate core could be incorporated as a secondary building unit (SBU), leading to frameworks with unique topologies and properties. Such materials could find applications in:

Gas Storage and Separation: The porous nature of MOFs makes them ideal candidates for storing gases like hydrogen and methane, as well as for separating gas mixtures.

Sensors: The functional groups within the MOF pores can be designed to interact with specific molecules, enabling their use as chemical sensors.

Catalysis: The well-defined active sites within MOFs can lead to highly selective and efficient catalysts.

The development of new synthetic strategies to incorporate the this compound complex into extended frameworks could open up new avenues in the design of functional materials.

Design Principles for Extended Structures Incorporating Iron-Citrate Units

The formation of extended structures from iron-citrate units, such as metal-organic frameworks (MOFs), is governed by several key design principles that control the final architecture, dimensionality, and functionality of the material. These principles leverage the versatile coordination of the citrate ligand and the reactivity of the iron centers.

A primary strategy involves the use of templating agents to direct the assembly of the iron-citrate units into porous frameworks. For instance, the double-template method has been successfully employed to synthesize mesoporous iron-carboxylate metal-organic frameworks (mesoMOFs). nih.gov In this approach, surfactants like cetyltrimethylammonium bromide (CTAB) act as a soft template, forming micelles around which the framework can grow, while a co-template like citric acid can further influence the pore structure. nih.gov

Another critical design principle is the control over the deprotonation of the carboxylic acid linkers during synthesis. This can be modulated by the addition of agents like acetic acid. researchgate.net By controlling the rate of deprotonation, it is possible to manage the nucleation and growth rates of the framework crystals, which in turn allows for precise control over their size and aspect ratio. researchgate.net The choice of solvent and the ratio of reactants, specifically the molar ratio between the iron source (like iron nitrate) and the citrate source, are also fundamental parameters. Varying these ratios can lead to the formation of different structural motifs, from mononuclear to dinuclear or polynuclear iron-citrate complexes, which then serve as the secondary building units for the extended structure. scienceforecastoa.com

Furthermore, the synthetic conditions themselves, such as temperature and pH, play a pivotal role. For example, the synthesis of ferric citrate complexes can be achieved in a basic solution (pH ~8), and the specific structure of the resulting complex is highly dependent on the initial reactant ratios. scienceforecastoa.com The thermal decomposition of iron citrate precursors under controlled atmospheres, such as hydrogen, is another method to produce nanostructured materials. This process allows for the creation of materials like nanosized ferromagnetic α-Fe powders with high surface areas. imp.kiev.ua The selection of the iron precursor and the citrate source is also a key consideration, as their purity and reactivity influence the final product's properties. scienceforecastoa.com

The table below summarizes key design principles and their effects on the resulting iron-citrate structures.

| Design Principle | Method/Agent | Effect on Structure |

| Templating | Double-template method (e.g., CTAB and citric acid) | Induces mesoporosity in the final framework. nih.gov |

| Nucleation Control | Use of stabilizing and deprotonating agents (e.g., F127 co-polymer and acetic acid) | Controls the size and aspect ratio of framework nanocrystals. researchgate.net |

| Stoichiometry Control | Varying the molar ratio of iron nitrate (B79036) to citric acid | Determines the formation of mononuclear or polynuclear complexes. scienceforecastoa.com |

| pH and Solvent Control | Adjusting pH to basic conditions (e.g., pH ~8) | Facilitates the formation of specific ferric citrate complexes. scienceforecastoa.com |

| Thermal Decomposition | Low-temperature reduction in a hydrogen atmosphere | Produces nanosized ferromagnetic powders from citrate salts. imp.kiev.ua |

Characterization of Porosity and Surface Area Properties

The porosity and surface area of materials derived from or incorporating iron-citrate units are critical determinants of their performance in applications such as adsorption and catalysis. These properties are typically characterized using low-temperature nitrogen adsorption-desorption measurements, which provide data on the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), total pore volume, and pore size distribution.

Materials synthesized using iron citrate as a precursor can exhibit a wide range of surface areas and porosities depending on the synthetic method and subsequent treatments. For example, iron-porous carbon nanomaterials prepared with iron citrate can have specific surface areas ranging from 400 to 455 m²/g before activation. mdpi.com Modification with iron citrate can sometimes lead to a slight decrease in the BET surface area but a significant increase in the total pore volume, particularly through the formation of mesopores (pores with diameters between 2 and 50 nm). mdpi.com

Activation processes, such as chemical activation with potassium hydroxide (B78521), can dramatically increase the specific surface area. For instance, a resorcinol-formaldehyde resin activated with potassium hydroxide yielded a material with a high specific surface area of 1473 m²/g, characterized by a large micropore volume. mdpi.com In contrast, the direct low-temperature decomposition of iron citrate salts in a hydrogen atmosphere to produce ferromagnetic α-Fe powder resulted in a material with a specific surface area of 31.4 m²/g. imp.kiev.ua

Some iron-citrate complexes, when analyzed directly, may present as non-porous materials with very low surface areas. For instance, an iron citrate complex derived from metallurgical slag showed a low BET surface area of 0.35 m²/g, which is characteristic of a non-porous material. mdpi.comresearchgate.net This highlights that the porosity is not an inherent property of the iron-citrate complex itself but rather a feature that is engineered during the synthesis of the extended material. The coating of nanoparticles with citrate can also influence surface properties; citrate-coated iron oxide nanoparticles have a greater specific surface area compared to their uncoated counterparts, which can enhance their adsorption capacity. aimspress.com

The following table presents a summary of reported surface area and porosity data for various materials incorporating iron-citrate units.

| Material | Synthetic Method/Modification | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (cm³/g) | Pore Characteristics |

| Iron-Porous Carbon Nanomaterial (RF_IC_M1) | Modification with iron citrate | 400 mdpi.com | 0.33 mdpi.com | Increased mesopore volume mdpi.com |

| Iron-Porous Carbon Nanomaterial (RF_IC_M2) | Modification with iron citrate | 439 mdpi.com | 0.39 mdpi.com | Increased mesopore volume mdpi.com |

| Activated Carbon (RF_PH) | Potassium hydroxide activation | 1473 mdpi.com | 0.83 mdpi.com | Highly microporous mdpi.com |

| Ferromagnetic α-Fe Powder | Low-temperature decomposition of iron citrate | 31.4 imp.kiev.ua | Not Reported | Nanosized powder imp.kiev.ua |

| Iron Citrate Complex | Derived from metallurgical slag | 0.35 mdpi.comresearchgate.net | Not Reported | Non-porous mdpi.comresearchgate.net |

Biochemical Interactions at a Molecular Level Non Human Academic Focus

Coordination Chemistry in Biological Systems (e.g., Metal Transport and Storage Analogues)

The way iron coordinates with other molecules is fundamental to its biological activity, influencing its solubility, reactivity, and transport. Triammonium (B15348185) triiron tetracitrate is an excellent model for studying these aspects because of citrate's versatile ability to bind to iron. nih.govresearchgate.net

The interaction between iron-citrate complexes and basic biomolecules like amino acids is key to understanding how iron is managed in biological fluids. Research indicates that citrate (B86180) can create ternary complexes with iron and other biological ligands. The carboxyl and amino groups of amino acids, for instance, can coordinate with the central iron atom, which may lead to the displacement or sharing of coordination sites with citrate. This dynamic process is essential for the transfer of iron between different carriers and its availability for cells to absorb. The stability and formation of these ternary complexes are heavily influenced by pH and the particular amino acid involved.

The chemical forms (speciation) of triammonium triiron tetracitrate in simulated biological fluids are varied and depend on pH. nih.govresearchgate.net At a neutral pH similar to that found in the body (around 7.4), ferric citrate is mainly found as a mix of polynuclear complexes. nih.gov These complexes are vital for keeping iron in a soluble and non-toxic state. researchgate.net Studies in solutions that mimic biological environments have shown the formation of various oligomeric iron citrate species. nih.govresearchgate.net The stability of these complexes prevents the precipitation of ferric hydroxide (B78521), which is biologically inaccessible and potentially harmful. The citrate ligand effectively sequesters the iron, preventing this precipitation and enabling its transport and use by cells. The specific forms of these species can range from dinuclear and trinuclear complexes to larger oligomers. nih.govresearchgate.net

Table 1: Speciation of Iron-Citrate Complexes in Simulated Biological Media

| pH Condition | Predominant Iron-Citrate Species | Significance in Non-Human Biological Models |

| Neutral (~7.4) | Polynuclear Fe(III)-citrate complexes (e.g., trinuclear) nih.gov | Maintains iron solubility, preventing the formation of insoluble ferric hydroxide, crucial for iron transport in biological fluids. researchgate.net |

| Acidic | Mononuclear and dinuclear Fe(III)-citrate species regulations.gov | Relevant for understanding iron uptake in acidic microenvironments, such as in certain plant or microbial systems. |

| Citrate Excess | Mononuclear iron species with varied coordination nih.gov | Demonstrates how ligand concentration can shift the equilibrium from polynuclear to mononuclear complexes. |

Role in Enzyme Activation or Inhibition (e.g., Aconitase Analogues)

Iron is an essential cofactor for numerous enzymes. Iron-citrate complexes can influence the activity of these enzymes by affecting iron's availability. researchgate.net

Aconitase is a well-researched iron-sulfur protein that converts citrate to isocitrate. researchgate.net The active form of aconitase has a [4Fe-4S] cluster. biorxiv.org The assembly and repair of this cluster can be affected by the availability of iron. Iron-citrate complexes are seen as a biologically relevant source of iron for the creation and restoration of such iron-sulfur clusters. regulations.gov Mechanistic studies indicate that the readily available iron from the citrate complex can be transferred to the inactive enzyme (apo-enzyme) to create the active enzyme (holoenzyme). nih.gov The citrate ligand helps to deliver iron to the enzyme's active site in a controlled way. In some bacteria, the apo-form of aconitase can even bind to its own mRNA to regulate its synthesis when iron levels are low. nih.gov

While specific structural data for a this compound-enzyme complex is not abundant, the broader structural biology of iron-citrate binding to proteins offers valuable insights. For example, crystallographic studies of bacterial periplasmic iron-binding proteins have detailed the coordination of ferric citrate. nih.gov In these structures, the iron atom is typically coordinated by citrate via its hydroxyl and carboxylate groups, along with amino acid residues from the protein (like tyrosine, histidine, and arginine). nih.gov This illustrates how citrate can act as a synergistic anion, connecting the iron and the protein. This model is likely applicable to the interaction of this compound with various enzymes and transport proteins. A crystal structure of mitochondrial aconitase with citrate bound has been resolved at 1.8 Å, providing direct support for the proposed enzyme mechanism. nih.gov

Fundamental Interactions with Cellular Components (excluding physiological outcomes and toxicity)

The initial interaction of iron complexes with the cell surface is a vital step in iron uptake. Research on non-human models, such as E. coli and yeast, has shed light on the mechanisms for absorbing iron from citrate complexes. nih.gov These microorganisms have high-affinity iron transport systems that can acquire iron from different chelates, including ferric citrate. osti.govnih.gov The process frequently involves a reductase on the cell surface that reduces Fe(III) to Fe(II). This reduced iron is then transported across the plasma membrane by a permease complex. It has been suggested that the uptake of iron bound to citrate involves the reduction of Fe(III) to Fe(II) before it is transported into the cell by a carrier-mediated step. nih.gov The citrate molecule itself may or may not enter the cell with the iron. This reductive mechanism is a fundamental process for iron acquisition in many microorganisms and serves as a model for understanding how cells interact with and acquire iron from complex sources like this compound at a molecular level. nih.gov

Investigation of Binding Affinity to Cellular Mimics

No research data was found regarding the binding affinity of this compound to cellular mimics.

Molecular Mechanisms of Interaction with Membrane Models or Organelles

No research data was found regarding the molecular mechanisms of interaction between this compound and membrane models or organelles.

Future Directions and Emerging Research Avenues for Triammonium Triiron Tetracitrate Chemistry

Development of Green Synthesis Routes and Sustainable Production Methods

The imperative for environmentally benign chemical manufacturing processes is a driving force in modern materials science. For Triammonium (B15348185) Triiron Tetracitrate, future research will likely pivot towards the development of green synthesis methodologies that minimize hazardous waste and energy consumption. Drawing parallels from related iron compounds, several promising strategies can be envisioned.

One approach involves the use of biorenewable resources. For instance, research on the green synthesis of iron oxide nanoparticles has demonstrated the use of plant extracts, such as from Spinacia oleracea (spinach), as reducing and capping agents. nih.gov This methodology avoids harsh chemical reductants and could be adapted for the synthesis of complex iron citrates. The synthesis of an iron(II) citrate (B86180) complex has been achieved through a straightforward reaction between iron filings and citric acid, showcasing a simple and potentially scalable method. mdpi.com